3-[2-(4-Fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one, commonly referred to as iMDK, is a novel small molecule compound identified as a potent and selective inhibitor of Midkine (MDK) [, ]. MDK is a heparin-binding growth factor implicated in various biological processes, including cell growth, differentiation, and angiogenesis. iMDK has emerged as a valuable tool in scientific research, particularly in the field of oncology, due to its ability to suppress MDK-mediated signaling pathways and inhibit tumor growth in various cancer models [, , , , , , , , , ].
iMDK, or midkine inhibitor, is a small molecule compound that specifically targets midkine, a heparin-binding growth factor involved in various biological processes, including tumorigenesis and inflammation. Midkine is known to play a significant role in cancer progression, particularly in non-small cell lung cancer. iMDK has been classified as a potent inhibitor of the phosphoinositide 3-kinase pathway, which is crucial for cell growth and survival . The compound's chemical formula is , with a molecular weight of 376.4 g/mol .
The synthesis of iMDK involves several key steps that utilize organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:
Detailed parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are often proprietary to the developers .
The molecular structure of iMDK reveals a complex arrangement conducive to its biological activity. The compound features a fused aromatic system that enhances its interaction with midkine. Key structural characteristics include:
Crystallographic studies may provide further insights into the three-dimensional conformation of iMDK, which is essential for understanding its binding affinity and specificity towards midkine .
iMDK participates in various chemical reactions primarily as an inhibitor of midkine-mediated signaling pathways. Notably:
These reactions highlight iMDK's potential as a therapeutic agent in oncology.
The mechanism of action for iMDK involves several critical steps:
Quantitative assays have shown that doses ranging from 50 nM to 500 nM effectively suppress these cellular processes.
iMDK exhibits several notable physical and chemical properties:
These properties are vital for its practical applications in research and therapy.
iMDK has promising applications across several domains:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3